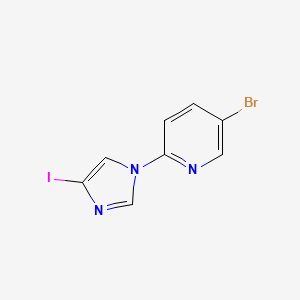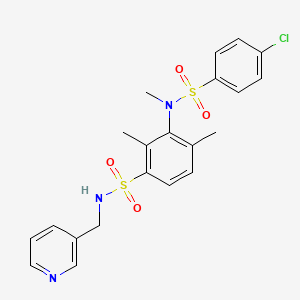![molecular formula C17H15N3O2 B2658284 6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 881443-44-3](/img/structure/B2658284.png)
6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridines are products of multicomponent synthesis and show important biological properties .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives has been reported in various methods . One method involves the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with various aromatic aldehydes and pyruvic acid to afford 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids .
Molecular Structure Analysis
The prepared compounds were characterized by Mass, IR, 1H, 13C NMR spectra, and CHN analysis data .
Chemical Reactions Analysis
The reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with various aromatic aldehydes and pyruvic acid produces 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids .
Aplicaciones Científicas De Investigación
Structural and Vibrational Analysis
Research on structurally similar compounds, such as pyrazolo[3,4-b]pyridine derivatives, has focused on understanding their structural and vibrational properties. Studies involving theoretical and experimental investigations provide insights into the molecule's conformation, stability, and intramolecular interactions. These investigations aid in the design of compounds with desired physical and chemical properties for potential applications in drug design and materials science (Khaled Bahgat, Nazm Al-Den Jasem, T. El‐Emary, 2009).
Antibacterial Screening
Synthesis and antibacterial screening of pyrazolo[3,4-b]pyridine derivatives have revealed that some compounds exhibit significant antibacterial activities. This suggests their potential as leads for the development of new antibacterial agents. Such research is crucial for discovering novel treatments against resistant bacterial strains (T. Maqbool, A. Nazeer, M. N. Khan, et al., 2014).
Organic Synthesis and Functionalization Reactions
The functionalization reactions of pyrazole derivatives highlight the synthetic versatility of these compounds. Research in this area explores the development of novel synthetic routes and the generation of compounds with potential applications in medicinal chemistry and material science. Such studies contribute to the broader understanding of reaction mechanisms and the design of more efficient synthetic processes (İ. Yıldırım, F. Kandemirli, E. Demir, 2005).
Multicomponent Reactions in Organic Chemistry
Multicomponent reactions involving carbonyl compounds and derivatives of cyanoacetic acid, including pyrazolo[3,4-b]pyridine structures, are essential for synthesizing diverse carbo- and heterocycles. This research area is pivotal for developing new methodologies in organic synthesis, enabling the efficient creation of complex molecules for pharmaceuticals, agrochemicals, and organic materials (A. M. Shestopalov, A. A. Shestopalov, L. A. Rodinovskaya, 2008).
Topoisomerase II Inhibitory Activity
Studies on the inhibitory activity of certain pyrazolo[3,4-b]pyridine derivatives against mammalian topoisomerase II have opened up avenues for their potential application as anticancer agents. These findings are crucial for the development of new therapeutic strategies targeting cancer cell proliferation and survival mechanisms (M. Wentland, G. Y. Lesher, M. Reuman, et al., 1993).
Propiedades
IUPAC Name |
6-cyclopropyl-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-10-15-13(17(21)22)9-14(11-7-8-11)18-16(15)20(19-10)12-5-3-2-4-6-12/h2-6,9,11H,7-8H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSOBKCJQGEUEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-furylmethyl)-2-[2-phenyl-4-(phenylsulfonyl)imidazol-5-ylthio]acetamide](/img/structure/B2658210.png)


![3,6-Dichloro-N-[(2-imidazol-1-ylpyridin-4-yl)methyl]pyridine-2-carboxamide](/img/structure/B2658216.png)



![1-(4-chlorophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2658222.png)

![N-[4-(trifluoromethyl)phenyl]-N-[2-(trifluoromethyl)-4-pyridinyl]amine](/img/structure/B2658224.png)
